(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Catalog No.
S883075
CAS No.
1639042-39-9
M.F
C11H8F2O3
M. Wt
226.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

CAS Number

1639042-39-9

Product Name

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

IUPAC Name

methyl (E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate

Molecular Formula

C11H8F2O3

Molecular Weight

226.18 g/mol

InChI

InChI=1S/C11H8F2O3/c1-16-11(15)3-2-7-4-9(12)8(6-14)10(13)5-7/h2-6H,1H3/b3-2+

InChI Key

GDGULTXZDPTNNZ-NSCUHMNNSA-N

SMILES

COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F

Canonical SMILES

COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C(=C1)F)C=O)F

Synthesis of Pharmaceuticals

(E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications. Due to the presence of reactive functional groups (acrylate and formyl), this compound can undergo various chemical reactions to create new structures. Researchers can leverage these reactions to develop novel drugs by incorporating the (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate moiety into the final drug molecule [].

Organic Chemistry Research

(E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is also valuable in fundamental research within organic chemistry. Scientists can utilize this compound to explore new reaction mechanisms and develop novel synthetic strategies. The presence of the acrylate group makes it a good candidate for studying reactions involving carbon-carbon bond formation, while the formyl group allows for further functionalization of the molecule [].

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is an organic compound with the molecular formula C11H8F2O3C_{11}H_{8}F_{2}O_{3} and a molecular weight of approximately 234.18 g/mol. This compound features a difluorinated phenyl ring with a formyl group and an acrylate ester moiety, contributing to its unique chemical properties. The presence of the difluorinated substituents enhances its electronic characteristics, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The difluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms may be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

  • From Oxidation: 3-(3,5-difluoro-4-carboxyphenyl)acrylate.
  • From Reduction: 3-(3,5-difluoro-4-hydroxymethylphenyl)acrylate.
  • From Substitution: Various substituted derivatives depending on the nucleophile used.

The biological activity of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is largely determined by its interaction with specific molecular targets such as enzymes and receptors. The difluorinated phenyl ring and the formyl group may facilitate hydrogen bonding and electrostatic interactions, which influence binding affinity and specificity. This compound has potential applications in drug design due to its ability to modulate biological pathways.

The synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate typically involves the reaction of 3,5-difluoro-4-formylbenzaldehyde with methyl acrylate under basic conditions. Common methods include:

  • Condensation Reaction: Using potassium carbonate as a base in solvents like dimethylformamide or tetrahydrofuran at elevated temperatures.
  • Alternative Methods: Utilizing triethyl orthoformate and ammonium chloride under controlled heating conditions to enhance yield and purity .

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate serves various roles in scientific research and industry:

  • Organic Synthesis: Acts as an intermediate for synthesizing complex organic molecules and pharmaceuticals.
  • Biological Research: Used to study enzyme-catalyzed reactions and investigate biological pathways.
  • Industrial Production: Valuable in creating specialty chemicals with tailored properties due to its reactive functional groups.

Research indicates that (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate interacts with various biological targets through mechanisms involving hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, making this compound a candidate for further investigation in drug development and biochemical studies.

Several compounds share structural similarities with (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate:

Compound NameKey FeaturesDifferences from Target Compound
(E)-methyl 3-(4-formylphenyl)acrylateLacks difluorinated substituentsMay exhibit different reactivity and biological activity
(E)-methyl 3-(3,5-difluoro-4-methoxyphenyl)acrylateContains methoxy instead of formyl groupAlters electronic properties and reactivity
(E)-methyl 3-(2-fluoro-4-formylphenyl)acrylateContains a single fluorine atomVariations in steric hindrance and electronic effects

Uniqueness

The uniqueness of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate arises from its combination of difluorinated substituents and a formyl group on the phenyl ring. This specific arrangement imparts distinct electronic and steric properties that differentiate it from similar compounds, enhancing its utility as an intermediate in organic synthesis and potential pharmaceutical applications.

XLogP3

1.9

Dates

Modify: 2023-08-16

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